molecular formula C18H22FN7 B11682380 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B11682380
M. Wt: 355.4 g/mol
InChI Key: OIYHUQMXJLCRBJ-DEDYPNTBSA-N
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Description

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazine linkage, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE lies in its triazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C18H22FN7

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22FN7/c19-15-7-5-14(6-8-15)13-20-24-16-21-17(25-9-1-2-10-25)23-18(22-16)26-11-3-4-12-26/h5-8,13H,1-4,9-12H2,(H,21,22,23,24)/b20-13+

InChI Key

OIYHUQMXJLCRBJ-DEDYPNTBSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)N4CCCC4

Origin of Product

United States

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